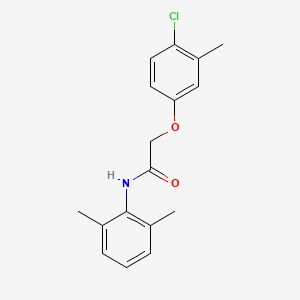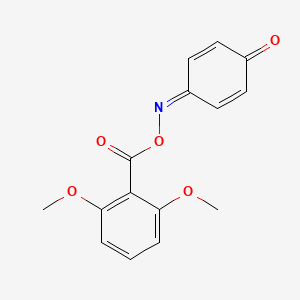![molecular formula C18H19ClN2O2 B5873712 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide, also known as DEAB, is a small molecule inhibitor that has been extensively used in scientific research. DEAB is a reversible inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of endogenous and exogenous aldehydes.
Mecanismo De Acción
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide inhibits the ALDH enzyme by binding to its active site and blocking the conversion of aldehydes to their corresponding acids. ALDH is a key enzyme in the detoxification of endogenous and exogenous aldehydes, and its inhibition can lead to the accumulation of toxic aldehydes, resulting in cell death.
Biochemical and Physiological Effects
In addition to its role in cancer, stem cell, and developmental biology research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to have other biochemical and physiological effects. For example, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of bacteria and fungi by targeting their ALDH enzymes. 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a reversible inhibitor, which allows for the study of the effects of ALDH inhibition on cellular processes without permanently altering the cells. However, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide also has some limitations. Its specificity for ALDH is not absolute, and it can inhibit other enzymes that have a similar active site. In addition, the concentration of 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide required to inhibit ALDH activity can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide. One area of research is the development of more specific and potent ALDH inhibitors that can be used in cancer therapy. Another area of research is the identification of other cellular processes that are affected by ALDH inhibition. Finally, the use of 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide in combination with other drugs or therapies could be explored to enhance its efficacy in cancer treatment.
Métodos De Síntesis
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide can be synthesized through a multistep process starting from 4-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as iron or zinc. The resulting amino compound is then acylated with diethylcarbamoyl chloride to form the carbamate derivative. Finally, the chlorination of the carbamate compound using thionyl chloride yields 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used in a wide range of scientific research, including cancer research, stem cell research, and developmental biology. In cancer research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth and invasion of cancer cells by targeting the ALDH enzyme. ALDH is overexpressed in many types of cancer, and its inhibition by 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide can lead to the accumulation of toxic aldehydes, resulting in cell death. In stem cell research, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used to identify and isolate a subpopulation of cells with low ALDH activity, which are believed to be more primitive and have a higher potential for differentiation. In developmental biology, 2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been used to study the role of retinoic acid signaling in embryonic development.
Propiedades
IUPAC Name |
2-chloro-N-[4-(diethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19/h5-12H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPCZABAVXPQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-(3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5873630.png)
![4-fluoro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B5873634.png)

![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-3-methoxybenzenesulfonamide](/img/structure/B5873659.png)

![1-(4-fluorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B5873671.png)
![methyl [4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]acetate](/img/structure/B5873683.png)
![N'-{[(4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5873697.png)

![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)


![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
